molecular formula C17H11BrN2O5 B14362844 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone CAS No. 93261-60-0

1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone

Cat. No.: B14362844
CAS No.: 93261-60-0
M. Wt: 403.2 g/mol
InChI Key: KPRHDEMUYRGXGM-UHFFFAOYSA-N
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Description

1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is a synthetic organic compound that features both indole and benzodioxole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and a suitable dihalide under basic conditions.

    Coupling Reaction: The final step involves coupling the brominated indole with the nitro-substituted benzodioxole through a carbonylation reaction, typically using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or a catalyst.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds where the bromine atom is replaced by another functional group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and benzodioxole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and benzodioxole moieties could play a role in binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1h-indol-3-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with a different aromatic ring.

    1-(5-Bromo-1h-indol-3-yl)-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanone: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is unique due to the presence of both a brominated indole and a nitro-substituted benzodioxole. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

93261-60-0

Molecular Formula

C17H11BrN2O5

Molecular Weight

403.2 g/mol

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C17H11BrN2O5/c18-10-1-2-13-11(5-10)12(7-19-13)15(21)3-9-4-16-17(25-8-24-16)6-14(9)20(22)23/h1-2,4-7,19H,3,8H2

InChI Key

KPRHDEMUYRGXGM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CNC4=C3C=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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